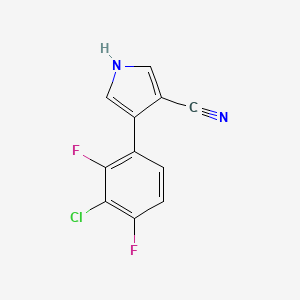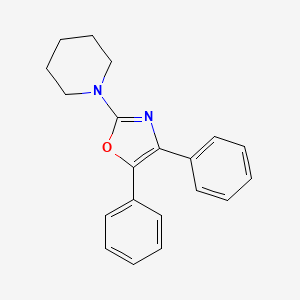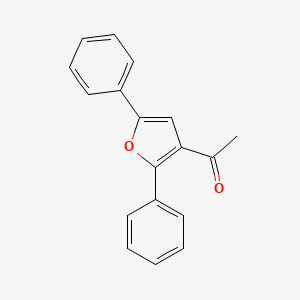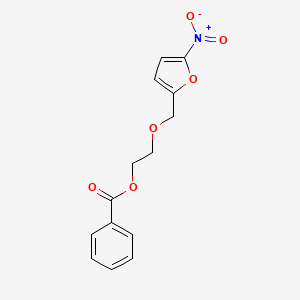
2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate is a chemical compound that belongs to the class of nitrofurans Nitrofurans are known for their broad-spectrum antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate typically involves the reaction of 5-nitrofuran-2-ylmethanol with ethyl benzoate in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the nitrofuran ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential therapeutic effects against bacterial infections.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate involves the interaction of the nitrofuran moiety with bacterial enzymes. The compound is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, RNA, and proteins. This multi-targeted approach makes it effective against a wide range of bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Contains a nitrofuran moiety and is used as an antibacterial agent.
Furazolidone: Another nitrofuran derivative with antibacterial properties.
Nitrofurantoin: Used to treat urinary tract infections and has a similar mechanism of action.
Uniqueness
2-((5-Nitrofuran-2-yl)methoxy)ethyl benzoate is unique due to its specific structure, which combines the nitrofuran moiety with an ethyl benzoate group. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H13NO6 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-[(5-nitrofuran-2-yl)methoxy]ethyl benzoate |
InChI |
InChI=1S/C14H13NO6/c16-14(11-4-2-1-3-5-11)20-9-8-19-10-12-6-7-13(21-12)15(17)18/h1-7H,8-10H2 |
InChI Key |
XNLSUNYEFDPXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


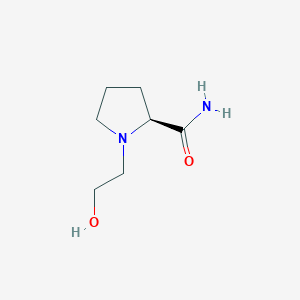
![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)

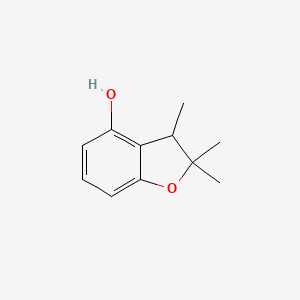
![5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-](/img/structure/B12892407.png)
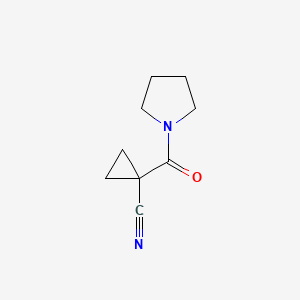


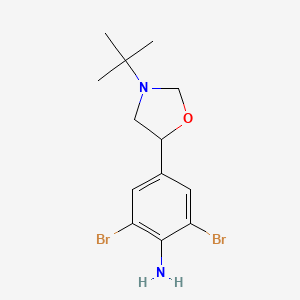
![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)
